4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid
Description
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid is a functionalized butanoic acid derivative characterized by an ethoxycarbonyl(methyl)amino substituent at the fourth carbon position. The compound’s structure combines a polar carboxylic acid terminus with a moderately lipophilic ethoxycarbonyl group, balancing solubility and membrane permeability.
Properties
IUPAC Name |
4-[ethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-3-13-8(12)9(2)6-4-5-7(10)11/h3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVBMNBIVTRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid typically involves the reaction of ethyl chloroformate with methylamine, followed by the addition of butanoic acid. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be summarized as follows:
Step 1: Ethyl chloroformate reacts with methylamine to form ethyl N-methylcarbamate.
Step 2: The ethyl N-methylcarbamate is then reacted with butanoic acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The ethoxycarbonyl and amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
4-((tert-Butoxycarbonyl)(methyl)amino)butanoic Acid
- Structure : Replaces the ethoxy group with a bulkier tert-butoxy substituent.
- Molecular Formula: C₁₀H₁₉NO₄ (MW: 217.26) .
- Key Differences :
- Applications : Intermediate in bioactive molecule synthesis.
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic Acid
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic Acid
- Structure : Includes a benzyloxycarbonyl (Z) group and a hydroxyl group at C3.
- Molecular Formula: C₁₂H₁₅NO₅ (MW: 253.25) .
- Key Differences :
- Applications: Protected amino acid derivative in peptide chemistry.
4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic Acid
- Structure : Contains a sulfonyl group and substituted phenyl ring.
- Molecular Formula: C₁₂H₁₅ClNO₅S (MW: 320.77) .
- Key Differences :
- Applications: Potential candidate for kinase inhibition studies.
Structural and Functional Analysis
Electronic Effects
- Ethoxycarbonyl Group: Moderately electron-withdrawing, stabilizing the amino group against nucleophilic attack.
- Methylamino Substituent: Electron-donating, reducing the carboxylic acid’s acidity compared to sulfonyl analogs.
Biological Activity
4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid, a derivative of amino acids, has garnered attention in medicinal chemistry due to its potential biological activities. This compound may exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. Understanding its biological activity is crucial for developing therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features an ethoxycarbonyl group, a methylamino group, and a butanoic acid backbone, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 173.18 g/mol |
| Solubility | Soluble in water |
| pKa | Approximately 4.5 |
| LogP | 1.5 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.
- Case Study : A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.
- Case Study : In a murine model of arthritis, administration of this compound significantly decreased paw swelling and joint inflammation compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. Modifications to the ethoxy and methyl groups can enhance potency and selectivity for specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Ethoxy group substitution | Increased solubility and potency |
| Methyl group variation | Altered binding affinity |
The proposed mechanism involves interaction with specific cellular targets, including enzymes involved in apoptosis and inflammatory pathways. The ethoxycarbonyl moiety enhances lipophilicity, facilitating cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
